1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
Overview
Description
1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidinyl group substituted with a chloro group at the 6th position and a pyrrolidine-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4-ylamine with pyrrolidine-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the pyrimidinyl or pyrrolidine ring can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)-4-piperidinol: This compound has a similar pyrimidinyl group but differs in the ring structure attached to it.
[1-(6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol: This compound has a methanol group instead of a carboxamide group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJVRTCVLOIIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC=N2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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